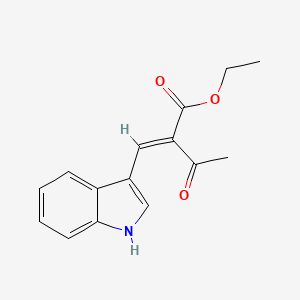![molecular formula C19H22N2OS B5719988 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine oxidase (MAO) enzymes.
Wirkmechanismus
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine acts as a potent inhibitor of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine increases the levels of these neurotransmitters in the brain, leading to improved neurotransmission and neuroprotection.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved neurotransmission. 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is its potent inhibitory activity against monoamine oxidase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine. One area of research is the development of novel 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine derivatives with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the potential use of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to elucidate the exact mechanisms underlying the neuroprotective effects of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine.
In conclusion, 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent inhibitory activity against monoamine oxidase enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its toxicity can limit its use in certain experiments, and further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine involves the reaction of 1-(4-methylphenyl)thioacetyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. The compound has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons in the brain.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDFWVDOGDXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-(p-tolylthio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)

![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)


![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)